![molecular formula C16H18N2O4S B183738 N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide CAS No. 5861-33-6](/img/structure/B183738.png)
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, also known as MSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Applications De Recherche Scientifique
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ion, which leads to a decrease in pH and an increase in intracellular acidity. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied, and its mechanism of action is well understood, which makes it an ideal candidate for further research. However, one of the limitations of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. Additionally, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives with improved efficacy and reduced toxicity is an area of active research. Furthermore, the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Conclusion
In conclusion, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields with excellent purity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Its mechanism of action involves the inhibition of carbonic anhydrase activity, which leads to a decrease in pH and an increase in intracellular acidity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Its advantages for lab experiments include its high purity and stability, while its potential toxicity is a limitation that requires careful handling and dosage control. Finally, several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide include its potential therapeutic applications, the elucidation of its molecular mechanisms, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives, and the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then acetylated with acetic anhydride to form N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. This synthesis method has been optimized to achieve high yields of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide with excellent purity.
Propriétés
Numéro CAS |
5861-33-6 |
|---|---|
Nom du produit |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Formule moléculaire |
C16H18N2O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
Clé InChI |
WRGPRSDEFKQVAH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



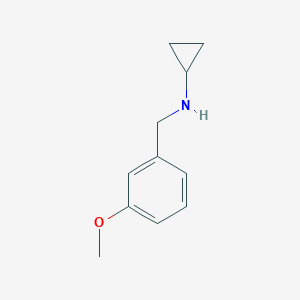
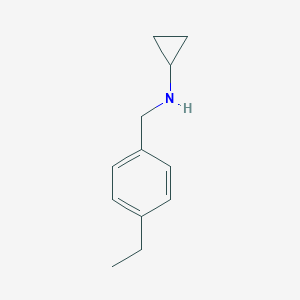
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
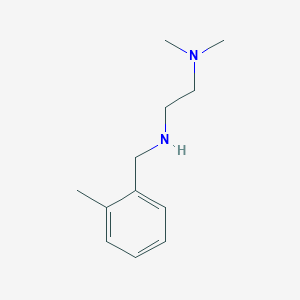
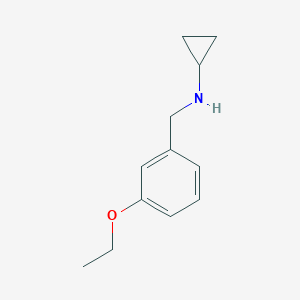
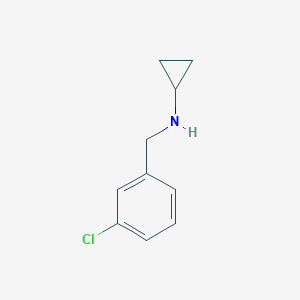
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
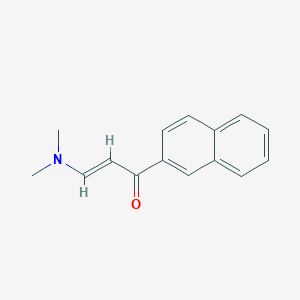
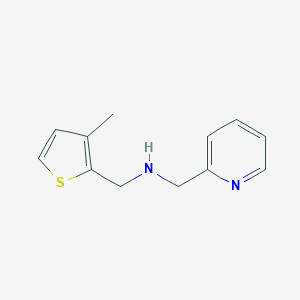
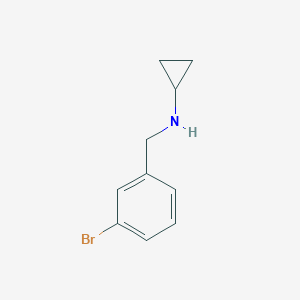
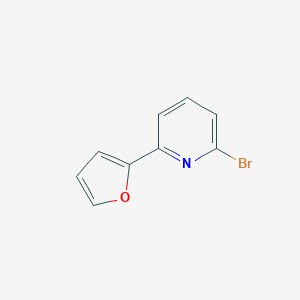
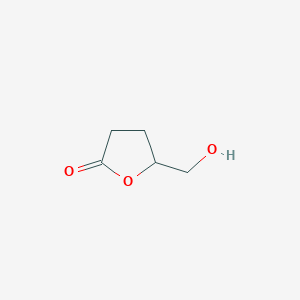
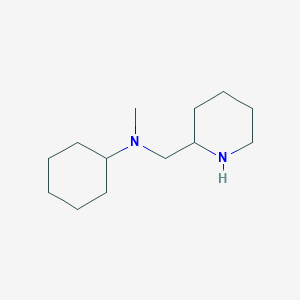
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)